4-(1-Pyrrolidinoethyl)phenylboronic acid

Overview

Description

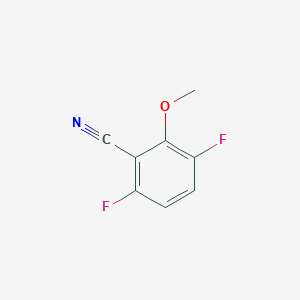

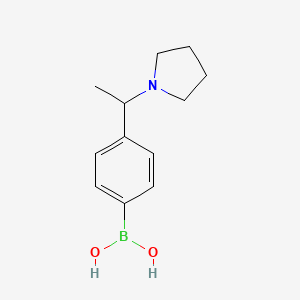

“4-(1-Pyrrolidinoethyl)phenylboronic acid” is a chemical compound with the molecular formula C12H18BNO2 . It has a molecular weight of 219.09 g/mol . The compound is also known by other names such as (4- (1- (Pyrrolidin-1-yl)ethyl)phenyl)boronic acid and [4- (1-PYRROLIDIN-1-YLETHYL)PHENYL]BORONIC ACID .

Molecular Structure Analysis

The IUPAC name of the compound is [4- (1-pyrrolidin-1-ylethyl)phenyl]boronic acid . The InChI string is InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 . The Canonical SMILES string is B(C1=CC=C(C=C1)C©N2CCCC2)(O)O .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 219.1430590 g/mol . The topological polar surface area is 43.7 Ų . The heavy atom count is 16 .Scientific Research Applications

Supramolecular Assemblies and Complex Formation

Phenylboronic acids, including derivatives like 4-(1-Pyrrolidinoethyl)phenylboronic acid, play a crucial role in forming supramolecular assemblies due to their ability to create hydrogen bonds with heteroatoms. These interactions have been utilized in creating complex structures such as cyclic dimers and larger assemblies, highlighting their significance in molecular recognition and the formation of intricate molecular architectures (Pedireddi & Seethalekshmi, 2004).

Chemical Synthesis and Catalysis

This compound derivatives have been used in various chemical synthesis processes. For instance, they play a role in the synthesis of phosphorescent ligands through Suzuki coupling reactions, indicating their utility in complex organic synthesis and material science applications (Gao Xi-cun, 2010). Additionally, phenylboronic acids serve as catalysts in chemical reactions, including dehydrative amidation and the synthesis of tetrahydrobenzo[b]pyrans, showcasing their versatility in facilitating various chemical transformations (Wang, Lu, & Ishihara, 2018); (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Biomedical Applications

In the biomedical sector, this compound derivatives have been utilized for designing glucose-sensitive polyelectrolyte capsules, indicating their potential in the controlled delivery of insulin and other drugs (De Geest, Jonas, Demeester, & De Smedt, 2006). Their role in the synthesis of nanorods for cell surface imaging and photodynamic therapy further emphasizes their importance in advanced medical diagnostics and treatment strategies (Li & Liu, 2021).

Material Science and Sensor Technology

Phenylboronic acid derivatives are pivotal in material science, particularly in the development of smart materials and sensing technologies. Their application ranges from the creation of responsive hydrogels and smart nanomaterials for glucose and pH sensing to the synthesis of luminescent oxygen-sensitive compounds, showcasing their broad utility in creating responsive materials and sensors (Peng, Ning, Wei, Wang, Dai, & Ju, 2018); (Liu, Song, Rao, Xing, Wang, Zhao, & Qiu, 2014).

Analytical Chemistry and Molecular Recognition

This compound and its derivatives have demonstrated significant potential in analytical chemistry and molecular recognition. Their ability to form complexes with saccharides makes them ideal for developing sensitive and selective sensors for biological and chemical analytes, further broadening the scope of their applications in various scientific disciplines (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).

Safety and Hazards

The product is sold “as-is” and no representation or warranty is made with respect to the product . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to interact with diols, particularly 1,2 and 1,3-cis-diols, which are common motifs in carbohydrates . This suggests that 4-(1-Pyrrolidinoethyl)phenylboronic acid may interact with carbohydrate-containing biomolecules.

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols . This property allows them to interact dynamically with biological targets, potentially leading to changes in the target’s function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the reactivity of boronic acids, and the presence of diols can influence their binding behavior .

properties

IUPAC Name |

[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGKJEUGXKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868395-81-7 | |

| Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)